molecular formula C20H24OSe B14372270 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene CAS No. 91681-82-2

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene

Cat. No.: B14372270
CAS No.: 91681-82-2
M. Wt: 359.4 g/mol
InChI Key: ZINQJRAXBPYVLW-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene is an organic compound that features a selenoxanthene core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene typically involves the reaction of selenoxanthene derivatives with 4-methoxyphenyl reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction, where 4-methoxyphenyl boronic acid is reacted with a selenoxanthene halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxanthene oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding selenoxanthene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include selenoxanthene oxides, reduced selenoxanthene derivatives, and substituted selenoxanthenes with various functional groups.

Scientific Research Applications

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene lies in its selenoxanthene core, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

91681-82-2

Molecular Formula

C20H24OSe

Molecular Weight

359.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene

InChI

InChI=1S/C20H24OSe/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h10-13,20H,2-9H2,1H3

InChI Key

ZINQJRAXBPYVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3)[Se]C4=C2CCCC4

Origin of Product

United States

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